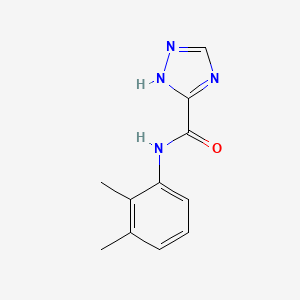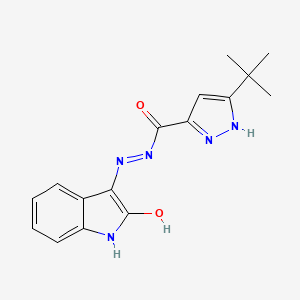
N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep chemical processes starting from simple precursors. While specific synthesis routes for "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide" are not detailed in the available literature, general methods for synthesizing similar triazole compounds involve the cyclization of amidines and reaction with azides or hydrazines. For example, synthesis approaches for related structures include the cyclization of benzamides with phenylhydrazines or the reaction of triazole esters with diamines under controlled conditions to yield triazole derivatives (Kan, 2015), (Manikrao et al., 2011).
Molecular Structure Analysis
The molecular structure of triazole compounds, including "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide," typically features a planar triazole ring due to the aromaticity and electron delocalization within the ring. This planarity and the presence of substituents like the carboxamide and dimethylphenyl groups significantly affect the compound's electronic distribution and chemical reactivity. The structure can be analyzed through techniques like NMR, IR, MS, and X-ray crystallography as demonstrated in related studies (Shen et al., 2013).
Chemical Reactions and Properties
The chemical properties of "N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide" would be influenced by its functional groups. Triazole compounds are known for participating in various chemical reactions, such as nucleophilic substitution and metal-catalyzed cross-coupling reactions. The triazole ring can act as a ligand in complex formation with metals, affecting its chemical behavior and potential applications in materials science and pharmaceuticals.
Physical Properties Analysis
The physical properties of triazole derivatives, including melting point, solubility, and crystalline structure, depend on their molecular arrangement and external functional groups. These properties can be studied through differential scanning calorimetry (DSC) and X-ray crystallography. For instance, similar energetic compounds demonstrate distinct thermal stability and crystal structures (Qin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide and its derivatives exhibit significant pharmacological properties. They are particularly noted for their anti-convulsive activity and are useful in the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).
Antioxidant and Urease Inhibition Activities
- New derivatives of this compound, including N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine and others, have shown excellent antioxidant activity, surpassing standard drugs in some cases. Additionally, certain derivatives have demonstrated potent urease inhibitory activities, indicating potential for diverse biomedical applications (Khan et al., 2010).
Crystal Structure Analysis
- Studies on the crystal structure of related compounds, such as N,N-diethyl-3-mesitylsulfonyl-1H-1,2,4-triazole-1-carboxamide, have provided insights into the molecular arrangement and interactions, which are crucial for understanding their pharmacological efficacy (Kang et al., 2015).
Synthesis and Molecular Docking Studies
- Synthetic derivatives have been evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. Molecular docking studies help in understanding the binding interactions, which is valuable for drug design (Riaz et al., 2020).
Antimicrobial Activities
- Novel derivatives have been synthesized and evaluated for their antimicrobial activities against primary pathogens, including various bacterial strains and fungi. Some compounds exhibited potent antibacterial effects, particularly against Staphylococcus aureus and pathogenic yeast Candida albicans (Pokhodylo et al., 2021).
Applications in Metal-Organic Frameworks
- Isomeric Zn(II)-based metal–organic frameworks utilizing bifunctional triazolate–carboxylate linkers exhibit distinct gas sorption behaviors. This indicates potential applications in gas storage and separation processes (Chen et al., 2016).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-4-3-5-9(8(7)2)14-11(16)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDGHFDWZZIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=NN2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5318451 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5639885.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)
![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)


![9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5639933.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)

![4-[(4-fluorophenoxy)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5639945.png)
![2-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5639953.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5639957.png)
